tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27N3O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C). Hydrogen gas (H2) is used to facilitate the reduction reactions.
Purification: The final product is obtained through purification techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate .
- Tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate .
- tert-Butyl 3-oxoazetidine-1-carboxylate .
Uniqueness
tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-(propylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-5-10-18-15-9-8-13(12-19-15)14-7-6-11-20(14)16(21)22-17(2,3)4/h8-9,12,14H,5-7,10-11H2,1-4H3,(H,18,19) |
InChI Key |
PQJHBAMRBNIOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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